3,4-dimethoxybenzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxybenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C16H17N3O2S It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of methoxy groups on the benzene ring and a phenyl group attached to the thiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3,4-dimethoxybenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dimethoxybenzaldehyde in ethanol.
- Add N-phenylthiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazides.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazides.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
3,4-Dimethoxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of corrosion inhibitors and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular components, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
- 3,4-Dimethoxybenzaldehyde N-ethylthiosemicarbazone
- 2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
- 2-Methoxybenzaldehyde N-phenylthiosemicarbazone
- 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
Uniqueness
3,4-Dimethoxybenzaldehyde N-phenylthiosemicarbazone is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group on the thiosemicarbazone moiety also contributes to its distinct properties compared to other thiosemicarbazone derivatives.
Properties
CAS No. |
49773-66-2 |
---|---|
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-20-14-9-8-12(10-15(14)21-2)11-17-19-16(22)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,22)/b17-11+ |
InChI Key |
ZPGKVDVCGXSDFV-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.